molecular formula C20H19ClN6O B11297623 N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11297623
M. Wt: 394.9 g/mol
InChI Key: GKOBXLIFSSHQBD-UHFFFAOYSA-N
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Description

N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with 2-chlorobenzyl and 4-methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions: N6-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N6-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives

Uniqueness: The uniqueness of N6-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit distinct binding affinities, selectivity, and potency in various applications.

Properties

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6O/c1-27-19-16(12-23-27)18(24-14-7-9-15(28-2)10-8-14)25-20(26-19)22-11-13-5-3-4-6-17(13)21/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)

InChI Key

GKOBXLIFSSHQBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCC4=CC=CC=C4Cl

Origin of Product

United States

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